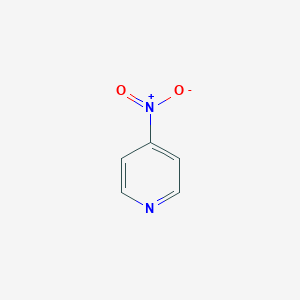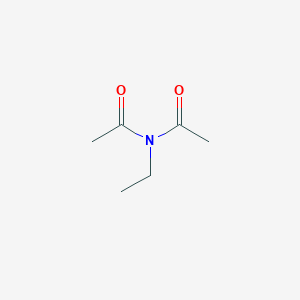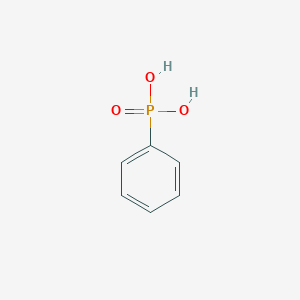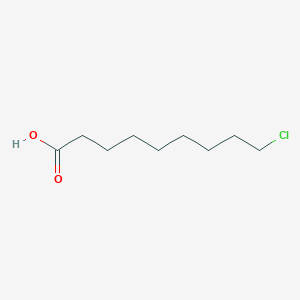
十六酸,3,7,11,15-四甲基-,甲酯
描述
Synthesis Analysis
The synthesis of hexadecanoic acid derivatives, including those that are deuterated, has been explored through various methodologies. For instance, methyl esters of certain fatty acids were prepared using Wittig synthesis from intermediates derived from bromoundecanoic acid and chloroheptyne (Dejarlais & Emken, 1978). Another approach involved the synthesis of hexadecanoic acids using Hansenula sydowiorum, which was converted to its p-toluenesulphonate, reduced, and oxidized to produce specific hexadecanoic acid isotopes (Tulloch, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to hexadecanoic acid, such as 3,7,11,15-tetramethyl-2,4,6,10,14-all trans-hexadecapentaenoic acid, has been determined through X-ray methods, revealing specific crystalline structures and spatial arrangements (Ashizawa et al., 1985).
Chemical Reactions and Properties
Research into the chemical reactions of polyunsaturated fatty acid esters under acidic conditions has unveiled unusual nitrosative breakdowns, demonstrating the complex reactivity of these molecules (Napolitano et al., 2002). Similarly, the synthesis of di-, tetra-, and hexadeuterated 11-octadecenoates provides insights into the hydrogenation processes and the creation of deuterated compounds for research purposes.
Physical Properties Analysis
Studies on the vapor pressures of various fatty acid methyl esters, including hexadecanoic acid derivatives, from 1 Pa to 100 kPa across a temperature range of 262 to 453 K, have helped in understanding the phase behavior and volatility of these compounds (Sahraoui et al., 2016).
Chemical Properties Analysis
The synthesis and investigation of cutin acids, including methyl 16-hydroxy-7-oxo-, 16-hydroxy-8-oxo-, 16-hydroxy-9-oxo-, 16-hydroxy-10-oxo- and dihydroxyhexadecanoates, have expanded our understanding of the chemical properties of hexadecanoic acid derivatives, highlighting their role in biological systems and industrial applications (Tulloch, 1980).
科学研究应用
氘代十六酸的合成: Tulloch (1982) 的一项研究重点是合成具有高同位素和光学纯度的 [2S-2-2H]- 和 [2R-2-2H]十六酸,展示了十六酸衍生物在脂质生物化学和合成技术研究中的潜力 (Tulloch, 1982)。
脂肪酸非对映异构体的研究: Ackman 和 Hansen (1967) 使用气液色谱法研究了植烷酸和普里斯坦酸(十六酸衍生物)的非对映异构体。这项工作有助于理解这些脂肪酸可以采取的不同形式以及它们在不同生物体中的分布 (Ackman & Hansen, 1967)。
饱和和不饱和脂肪酸的开发: Tulloch 和 Bergter (1981) 开发了从 ω-羟基酯中合成饱和和不饱和脂肪酸的一般方法,具体而言,在末端碳上进行三氘代或在倒数第二个碳上进行二氘代。这项研究对于合成用于各种应用的特定脂肪酸类型非常重要 (Tulloch & Bergter, 1981)。
探索 Refsum 病中的脂肪酸: Kahlke 和 Richterich (1965) 将十六酸鉴定为一名 Refsum 综合征患者(一种罕见的遗传性疾病)的脂质提取物中的主要成分。这项研究有助于理解特定脂肪酸在脂质代谢紊乱中的作用 (Kahlke & Richterich, 1965)。
食品样品中植烷酸的分析: Schröder 和 Vetter (2011) 对各种食品样品中植烷酸的非对映异构体组成进行了研究。这项研究对于了解这些脂肪酸的膳食摄入量和潜在健康影响非常重要 (Schröder & Vetter, 2011)。
作用机制
Target of Action
Phytanic acid methyl ester, also known as Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, Methyl phytanate, or Methyl 3,7,11,15-tetramethylhexadecanoate, is a long-chain fatty acid methyl ester . It is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), especially when it heterodimerizes with Retinoid X Receptor (RXR) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that the activation of pparγ is the main target for the antidiabetic effect of thiazolidinediones (tzds), especially when it heterodimerizes with rxr . This suggests that Phytanic acid methyl ester may have a similar mode of action.
Biochemical Pathways
Phytanic acid methyl ester is involved in several key metabolic pathways. It is known to disrupt calcium homeostasis, escalate oxidative stress, and de-energize mitochondria, which can damage the structural integrity of brain cells . It is also involved in the metabolic interplay between peroxisomes and other subcellular compartments, notably the mitochondria and endoplasmic reticulum .
Pharmacokinetics
It is generally believed that phytanic acid, the natural precursor of phytanic acid methyl ester, is transported throughout the body via the blood in its free as well as esterified form .
Result of Action
The result of Phytanic acid methyl ester’s action can lead to significant changes in cellular function. By disrupting calcium homeostasis, escalating oxidative stress, or de-energizing mitochondria, micromolar quantities of phytanic acid or Very Long Chain Fatty Acids (VLCFAs) can damage the structural integrity of brain cells .
Action Environment
The action of Phytanic acid methyl ester can be influenced by environmental factors. For instance, the concentration of phytanic acid in cow’s milk fat is under direct influence of the chlorophyll content of the cow’s feed . This suggests that dietary and environmental factors can influence the action, efficacy, and stability of Phytanic acid methyl ester.
属性
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?
A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []
Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?
A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



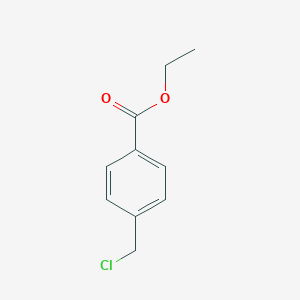
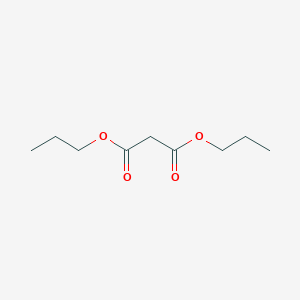



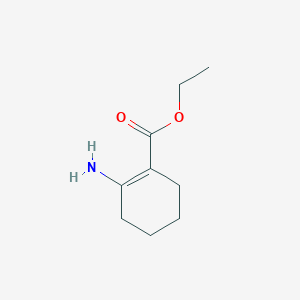

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
